Enantioselective GABA Uptake Inhibition: (R)- vs. (S)-Nipecotic Acid
The GABA uptake inhibitory activity of nipecotic acid is stereoselective. In whole-brain mini-slice uptake assays in mice, the (R)-enantiomer of nipecotic acid demonstrates significantly greater potency than the (S)-enantiomer [1]. This stereochemical requirement is consistent across prodrug forms, where the corresponding esters hydrolyzed to (R)-nipecotic acid are more effective anticonvulsants than those yielding the (S)-enantiomer [1].
| Evidence Dimension | GABA uptake inhibition potency (relative) |
|---|---|
| Target Compound Data | (R)-nipecotic acid (or its active prodrugs) exhibits higher potency |
| Comparator Or Baseline | (S)-nipecotic acid (or its corresponding prodrugs) |
| Quantified Difference | (R)-enantiomer > (S)-enantiomer; qualitative difference noted as significant in seizure protection assays [1]. |
| Conditions | Mouse whole-brain mini-slice GABA uptake assay; in vivo pentylenetetrazol-induced seizure model |
Why This Matters
For research requiring the active GABA uptake inhibitor, procurement of the chirally pure (R)-enantiomer or a racemate of known composition is essential, as the (S)-form is inactive.
- [1] Hinko CN, Crider AM, Kliem MA, et al. A comparison of prodrug esters of nipecotic acid. Neuropharmacology. 1988 May;27(5):475-83. View Source
